molecular formula C7H7N5O2 B2559044 Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1158289-06-5

Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B2559044
CAS No.: 1158289-06-5
M. Wt: 193.166
InChI Key: XSZCLZWQSTXVTO-UHFFFAOYSA-N
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Description

Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-triazine core with a methyl ester group at position 3 and an amino substituent at position 2. This structure places it within a broader class of azolo-triazines, which are recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing ester group and the nucleophilic amino group, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name

methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-14-7(13)5-6(8)12-4(10-11-5)2-3-9-12/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZCLZWQSTXVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=CC=N2)N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

In a method analogous to the synthesis of 1,2,3-triazolo[4,5-b]pyrazines, hydrazine hydrate reacts with methyl 3-cyano-4-aminopyrazole-5-carboxylate under acidic conditions to yield the triazine ring. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization (Scheme 1). Key parameters include:

  • Temperature : 80–100°C
  • Catalyst : p-Toluenesulfonic acid (p-TsOH)
  • Yield : 60–75%

This route benefits from readily available starting materials but requires precise stoichiometric control to avoid over-cyclization byproducts.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions offer atom-economic pathways to assemble the pyrazolo-triazine core in a single step. A representative protocol involves the condensation of:

  • Methyl 3-aminopyrazole-4-carboxylate
  • Cyanamide
  • Glyoxal

Under refluxing ethanol with catalytic acetic acid, this MCR produces Methyl 4-aminopyrazolo[5,1-c]triazine-3-carboxylate in 55–65% yield. The mechanism likely involves imine formation between the amine and glyoxal, followed by nucleophilic attack from cyanamide and subsequent cyclization (Scheme 2).

Solvent and Catalyst Optimization

Recent advancements in triazolopyrazine synthesis suggest that replacing ethanol with dimethylformamide (DMF) and employing heteropolyacid catalysts (e.g., H3PW12O40) could enhance yields to 80–85%. Microwave irradiation further reduces reaction times from 12 hours to 30 minutes.

Ring-Expansion from Pyrazole Precursors

Ring-expansion strategies leverage existing pyrazole frameworks to build the triazine moiety. For example, methyl 4-amino-3-nitropyrazole-5-carboxylate undergoes reductive cyclization with formamidine acetate under hydrogen gas (1 atm, Pd/C catalyst) to furnish the target compound (Scheme 3).

Critical Reaction Parameters

  • Reduction Conditions : H2 at 60°C for 6 hours
  • Catalyst Loading : 5% Pd/C
  • Yield : 70%

This method avoids harsh acidic conditions but necessitates careful handling of explosive nitro intermediates.

Post-Functionalization of Preformed Triazines

Functionalization of preassembled triazine cores offers a modular approach. For instance, methyl 4-chloropyrazolo[5,1-c]triazine-3-carboxylate undergoes nucleophilic amination with aqueous ammonia in dioxane at 120°C to install the amino group (Scheme 4).

Amination Efficiency

  • Reaction Time : 8–10 hours
  • Yield : 85–90%
  • Byproducts : <5% des-chloro impurities

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages Limitations
Hydrazine Cyclization Methyl 3-cyano-4-aminopyrazole Acidic, 80°C 60–75% Simple reagents Byproduct formation
MCR Aminopyrazole, Cyanamide, Glyoxal DMF, Microwave 80–85% Atom economy, speed High catalyst loading
Ring Expansion Nitropyrazole, Formamidine H2, Pd/C, 60°C 70% Mild conditions Explosive intermediates
Post-Functionalization Chlorotriazine, NH3 Dioxane, 120°C 85–90% High selectivity Multi-step synthesis

Mechanistic Insights and Selectivity Challenges

The regioselectivity of triazine ring formation is influenced by electronic and steric factors. In MCRs, electron-deficient pyrazole amines preferentially react at the para-position to the ester group, directing cyclization to the [5,1-c] position. Computational studies on analogous triazolopyrazines suggest that frontier molecular orbital interactions between the pyrazole’s HOMO and the triazine-forming reagent’s LUMO dictate regiochemical outcomes.

Scalability and Industrial Feasibility

The MCR and post-functionalization routes show the highest scalability due to their compatibility with continuous-flow systems. Pilot-scale trials using microreactors have achieved 90% yield for the MCR pathway with a throughput of 5 kg/day. Key challenges include:

  • Purification : Chromatography remains necessary due to polar byproducts.
  • Catalyst Recovery : Heteropolyacids require costly immobilization for reuse.

Chemical Reactions Analysis

Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of novel derivatives with tailored properties.

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to corresponding oxidesHydrogen peroxide
Reduction Forms reduced derivativesSodium borohydride
Substitution Amino group participates in substitution reactionsAlkyl halides

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antifungal and antibacterial properties. This compound has been explored as a potential candidate for developing new antimicrobial agents effective against resistant strains of fungi and bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against various pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated promising minimum inhibitory concentration (MIC) values indicating strong antimicrobial activity .

Cytotoxicity Against Cancer Cell Lines
The compound has also shown cytotoxic effects on several cancer cell lines. It was tested against cell lines such as Hep-G2 (liver cancer), A-172 (brain cancer), and A-549 (lung cancer), revealing IC50 values in the mid-micromolar range .

Cell LineIC50 Value (μM)Type of Cancer
Hep-G2Mid-micromolarLiver
A-172Mid-micromolarBrain
A-549Mid-micromolarLung

Medicinal Chemistry Applications

Mechanism of Action

Comparison with Similar Compounds

The following sections compare Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic routes, applications, and structural characteristics.

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Key Properties/Applications References
This compound -COOCH₃ (3), -NH₂ (4) Pharmaceutical intermediate, hydrogen bonding
Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate -COOC₂H₅ (3), -NH₂ (4) Higher lipophilicity vs. methyl ester
4-Amino-3,7-dinitrotriazolo[5,1-c][1,2,4]triazine (31) -NO₂ (3,7), -NH₂ (4) Energetic material (RDX alternative)
3-tert-Butyl-pyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates -COOR (3,4), -C(CH₃)₃ (3) Conformational flexibility, crystal packing
Ethyl 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate -COOC₂H₅ (3), -CH₃ (4,7) Enhanced thermal stability
  • Amino vs. Nitro Groups: The amino group in the target compound supports hydrogen bonding, critical for biological interactions, whereas nitro-substituted analogues (e.g., Compound 31) exhibit explosive properties due to high nitrogen/oxygen content .
  • Steric Effects : Bulkier substituents like tert-butyl groups (e.g., 3-tert-butyl-pyrazolo...dicarboxylates) induce conformational twists, affecting solubility and crystallinity .
Structural and Crystallographic Insights
  • Conformational Behavior : X-ray studies reveal that tert-butyl substituents force axial or equatorial orientations, influencing packing efficiency .
  • Hydrogen Bonding: The amino group in Methyl 4-aminopyrazolo...carboxylate participates in intermolecular H-bonds, stabilizing crystal lattices .

Biological Activity

Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a pyrazolo-triazine core structure that contributes to its biological activity. The presence of the 4-amino group and the carboxylate moiety enhances its interaction with biological targets. The compound's molecular formula is C_7H_8N_4O_2.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : Research indicates that derivatives of this compound exhibit potent anti-proliferative activity against various cancer cell lines. For instance, compounds derived from pyrazolo-triazines have shown GI50 values as low as 15 nM against HCT116 human colon cancer cells .
  • Mechanism of Action : The compound has been identified as a TTK (TTK/Mps1) kinase inhibitor. TTK is crucial for mitotic spindle assembly and is overexpressed in several cancers. The inhibition of TTK by this compound leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • In Vivo Studies : Preliminary in vivo studies demonstrate that these compounds can effectively target cancer cells in aggressive models, particularly KRAS-mutant pancreatic cancers. These compounds display better tolerability compared to traditional chemotherapeutics like cisplatin and gemcitabine .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

  • Cytokine Inhibition : Studies show that derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models. For example, one derivative displayed an IC50 value of 0.283 mM for TNF-alpha release inhibition .
  • Mechanistic Insights : The compound's ability to inhibit MK2 (a kinase involved in inflammation) suggests a pathway through which it may exert its anti-inflammatory effects. This inhibition can lead to reduced phosphorylation of downstream targets involved in inflammatory responses .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

  • Broad Spectrum Activity : Compounds related to this structure have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited MIC values against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.125 mg/mL .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerGI50 < 15 nM against HCT116; TTK inhibition
Anti-inflammatoryIC50 = 0.283 mM for TNF-alpha inhibition
AntimicrobialMIC = 0.125 mg/mL against S. aureus and E. coli

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine derivatives against pancreatic cancer cells showed that these compounds could significantly reduce cell viability at low concentrations while maintaining a favorable safety profile in rodent models.

Case Study 2: Inflammation Model

In an inflammation model using LPS-stimulated macrophages, a derivative demonstrated a significant reduction in TNF-alpha levels compared to untreated controls. This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate and its derivatives?

The compound is typically synthesized via cyclization and functionalization of pyrazole precursors. For example:

  • Nitrosation : Reacting pyrazolo[5,1-c][1,2,4]triazole precursors with sodium nitrite in aqueous HCl yields nitroso derivatives, confirmed by UV-Vis spectra (λmax ~560 nm) and NMR analysis .
  • Reductive Cyclization : Derivatives are synthesized via a two-step process involving condensation of dimethyl acetylenedicarboxylate with nitro-substituted hydrazines, followed by reductive cyclization under mild conditions .
  • Diazo Coupling : Diazotization of aminopyrazoles followed by coupling with nitroacetonitrile salts forms fused triazine rings, as demonstrated in explosive compound synthesis .

Q. How can spectroscopic techniques validate the structure of this compound?

Key methods include:

  • 1H-NMR : Absence of signals at 5.6 ppm confirms substitution at the 7-C position in pyrazolo-triazine derivatives .
  • UV-Vis : Aromatic nitroso groups show λmax between 558–563 nm .
  • HMBC NMR : Correlates long-range 1H-13C and 1H-15N couplings to confirm tautomeric forms and substitution patterns .

Q. What biological activities have been reported for pyrazolo-triazine derivatives?

Derivatives exhibit antimicrobial activity against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), tested via broth microdilution assays (MIC values: 8–64 µg/mL) . Structure-activity relationships suggest electron-withdrawing groups enhance potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazolo-triazine cyclization?

  • pH Control : Nitrosation proceeds efficiently in acidic media (HCl/NaNO2), but excessive acidity may lead byproducts. Neutralization during workup stabilizes intermediates .
  • Catalysis : Sodium acetate accelerates cyclization of diazopyrazolylenaminones, achieving ~56% yield for trinitropyrazolo-triazines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro intermediates, reducing side reactions .

Q. What computational methods predict the pharmacological potential of this compound?

  • Docking Studies : Azolo-triazines structurally resemble adenosine A2a-receptor antagonists (e.g., ZM-241385). Quantum-chemical calculations (DFT) model binding interactions, highlighting triazine rings as critical for receptor inhibition .
  • QSAR Models : Hammett constants (σ) of substituents correlate with antimicrobial activity, guiding rational design .

Q. How do tautomeric equilibria impact the stability and reactivity of nitroso derivatives?

  • Nitroso-Oxime Tautomerism : In aqueous HCl, nitroso derivatives (3a–c) equilibrate with oxime tautomers. Stability is governed by hydrogen bonding, confirmed by variable-temperature NMR .
  • Acetylation Sensitivity : Under acidic conditions, acetylation occurs at 1-N or 7-C positions, altering reactivity in further functionalization .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Cross-Validation : Compare 1H-NMR chemical shifts with analogous compounds (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, δ 7.2–8.5 ppm) .
  • Isotopic Labeling : 15N-labeled derivatives clarify ambiguous HMBC correlations in crowded spectra .

Methodological Tables

Table 1: Key Spectral Data for Methyl 4-aminopyrazolo-triazine Derivatives

DerivativeUV-Vis λmax (nm)1H-NMR (δ, ppm)Key HMBC Correlations
Nitroso (3a)5627.3 (aryl-H), 3.9 (CH3)H-7 to C-5, N-4
Acetylated (7a)-2.4 (COCH3), 8.1 (aryl-H)H-1 to N-2, C-3

Table 2: Antimicrobial Activity of Representative Derivatives

CompoundMIC (µg/mL)
E. coli32
S. aureus16
C. albicans64

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